2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid follows established International Union of Pure and Applied Chemistry guidelines for organoboron compounds containing heterocyclic substituents. The compound is officially designated with the Chemical Abstracts Service registry number 1313737-75-5, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry name for this compound is [2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid, which systematically describes the structural arrangement and functional group positioning. Alternative nomenclature variants include this compound and [2-[(4-Methylpiperidin-1-yl)methyl]phenyl]boranediol, reflecting different approaches to describing the boronic acid functional group.
The naming convention emphasizes the presence of the 4-methylpiperidine substituent attached via a methylene bridge to the ortho position of the phenylboronic acid core. This nomenclature system clearly indicates the positional relationships between the aromatic ring, the boronic acid functionality, and the heterocyclic substituent. The compound classification under International Union of Pure and Applied Chemistry rules places it within the category of substituted arylboronic acids, specifically those containing nitrogen-containing heterocyclic substituents. The systematic approach to naming ensures consistent identification across different chemical databases and research applications.
Properties
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14(16)17/h2-5,11,16-17H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRJBWDBULRMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid typically involves the reaction of 2-bromomethylphenylboronic acid with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or boronic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
Chemistry: 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is used in Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of complex organic molecules. This compound serves as a key intermediate in the formation of carbon-carbon bonds, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their properties, such as increasing their stability or bioavailability.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to inhibit certain enzymes, making them useful in the treatment of diseases such as cancer and diabetes.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique properties make it suitable for various applications, from electronics to coatings.
Mechanism of Action
The mechanism of action of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
The substitution position on the phenyl ring significantly impacts reactivity and physicochemical properties:
- However, this steric effect can enhance selectivity in binding applications .
- 4-[(4-Methylpiperidin-1-yl)methyl]phenylboronic acid (para-substituted, CAS: 1334399-66-4): The para substitution minimizes steric effects, likely increasing reaction efficiency in cross-coupling reactions compared to ortho and meta isomers .
Table 1: Comparison of Positional Isomers
| Position | CAS Number | Steric Hindrance | Reactivity in Cross-Coupling |
|---|---|---|---|
| Ortho | 1313737-75-5 | High | Moderate |
| Meta | 1332746-94-7 | Moderate | High |
| Para | 1334399-66-4 | Low | Very High |
Substituent Variations
Piperidine vs. Piperazine Derivatives
- 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid: The piperidine ring (saturated six-membered ring with one nitrogen) provides moderate basicity and steric bulk. This enhances solubility in organic solvents compared to non-cyclic amines .
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid (CAS: 1312921-22-4): The piperazine ring (two nitrogen atoms) increases polarity and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions .
Table 2: Substituent Effects on Solubility
| Substituent | Solubility in Water | Preferred Applications |
|---|---|---|
| Piperidine (ortho) | Low | Organic-phase Suzuki couplings |
| Piperazine (para) | Moderate | Biomedical polymers |
Electron-Withdrawing vs. Electron-Donating Groups
- 3-Chlorophenylboronic acid (CAS: N/A): The electron-withdrawing chlorine group increases boronic acid reactivity in Suzuki reactions but reduces solubility .
- This compound : The methylpiperidinyl group is electron-donating, which may slow cross-coupling kinetics but improves stability and solubility in hydrophobic environments .
Functional Group Comparisons
Thiourea-Boronic Acid Hybrids
- 2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid : Combines boronic acid with a thiourea moiety for cooperative binding to sialic acids. In contrast, the methylpiperidinyl group in this compound lacks hydrogen-bonding capacity but offers better membrane permeability due to its lipophilic nature .
Aminoalkyl-Substituted Analogs
- 2-((Diethylamino)methyl)phenylboronic acid (CAS: 95753-24-5): The diethylamino group is less bulky than methylpiperidinyl, leading to faster reaction rates in cross-coupling but lower thermal stability (e.g., lower melting point) .
Table 3: Thermal Stability of Selected Analogs
| Compound | Melting Point (°C) |
|---|---|
| This compound | Not reported |
| 2-(Di(1H-indol-3-yl)methyl)phenylboronic acid | 140–146 |
| 3-(Di(1H-indol-3-yl)methyl)phenylboronic acid | 180–184 |
Biological Activity
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a phenylboronic acid moiety, which is known for its ability to interact with diols and carbohydrates, making it significant in biochemical applications. The piperidine ring contributes to its solubility and reactivity.
Mechanisms of Biological Activity
1. Antibacterial Properties
Research indicates that phenylboronic acids can enhance antibacterial activity through aggregation mechanisms. For example, studies have shown that phenylboronic acid derivatives can interact with bacterial surface glycolipids, leading to increased aggregation and subsequent bacterial cell death. This suggests that this compound may exhibit similar properties, potentially enhancing its antibacterial efficacy against strains like E. coli and S. aureus .
2. Antitubercular Activity
The compound's structural similarity to other piperidine derivatives has led to investigations into its antitubercular activity. For instance, piperidine-substituted compounds have shown promising results in targeting mycobacterial proteins essential for cell wall synthesis . Although specific data on this compound is limited, its structural analogs have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 64 μg/mL against various Mycobacterium tuberculosis strains.
Table 1: Summary of Biological Activities of Related Compounds
Case Study: Antibacterial Efficacy
A study focusing on the antibacterial properties of boronic acid derivatives showed that compounds with higher densities of phenylboronic acid groups formed larger aggregates with bacterial cells, leading to enhanced antibacterial activity. The study highlighted that the size of these aggregates was crucial for both recognition sensitivity and antibacterial efficacy, suggesting that modifications in the structure of this compound could optimize its performance against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
